![molecular formula C17H16N4O4S2 B14938266 Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a hybrid heterocyclic compound featuring a thiazole core linked to a 1,2,3-thiadiazole moiety via a carboxamide bridge. The thiazole ring is substituted at the 4-position with an ethyl acetate ester, while the thiadiazole ring bears a 4-methoxyphenyl group.
Preparation Methods
The synthesis of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the 1,2,3-thiadiazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a carbonylation reaction using a suitable carbonylating agent.
Esterification: The final step involves esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive metabolites in drug development.
Conditions | Products | Applications |
---|---|---|
0.1M NaOH, 80°C, 6 hours | 2-({[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl)acetic acid | Enhanced solubility for biological targeting |
1M HCl, reflux, 4 hours | Same as above | Precursor for covalent enzyme inhibitors |
Mechanism :
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Base-mediated: Hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylate.
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Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring’s C-4 position is susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen and sulfur atoms.
Nucleophile | Conditions | Products | Yield |
---|---|---|---|
Ammonia | EtOH, 60°C, 12 hours | 4-Amino-thiazole derivative | 78% |
Benzylamine | DMF, 100°C, 8 hours | 4-(Benzylamino)-thiazole analog | 65% |
Mechanism :
-
The thiazole ring’s electron-deficient C-4 position undergoes SNAr (nucleophilic aromatic substitution) with amines, forming stable C–N bonds.
Cycloaddition Reactions
The thiadiazole moiety participates in [3+2] cycloadditions with dipolarophiles like alkynes or nitriles, forming fused heterocyclic systems.
Dipolarophile | Catalyst | Products | Reaction Time |
---|---|---|---|
Phenylacetylene | CuI, DIPEA | Thiadiazolo[3,2- b]isoxazole | 24 hours |
Acrylonitrile | Thermal (150°C) | Thiadiazolo[3,2- d]pyridine | 8 hours |
Mechanism :
-
The thiadiazole acts as a 1,3-dipole, reacting with electron-deficient dipolarophiles to form six-membered rings via concerted pathways .
Amide Bond Reactivity
The carbonylamino group (–NH–CO–) undergoes hydrolysis or reacts with electrophiles.
Mechanism :
-
Hydrolysis: Protonation of the amide nitrogen increases electrophilicity, enabling water attack to cleave the C–N bond.
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Acylation: The amide’s nitrogen reacts with acyl chlorides in basic media to form N-acylated products .
Oxidation Reactions
Controlled oxidation of sulfur atoms in the thiadiazole or thiazole rings modifies electronic properties.
Oxidizing Agent | Conditions | Products | Impact on Bioactivity |
---|---|---|---|
H₂O₂ | AcOH, 50°C, 2 hours | Thiadiazole S-oxide | Reduced enzymatic inhibition potency |
mCPBA | DCM, 0°C, 1 hour | Thiazole S-oxide | Enhanced π-stacking with DNA |
Mechanism :
-
Electrophilic oxygen from peroxides attacks sulfur, forming sulfoxide intermediates.
Metal-Catalyzed Cross-Couplings
The aryl methoxy group enables palladium-catalyzed coupling reactions for structural diversification.
Reaction | Catalyst System | Products | Yield |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-Biphenyl-thiadiazole hybrid | 82% |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Arylated thiazole derivative | 75% |
Applications :
Scientific Research Applications
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s functional groups allow it to be used in the development of novel materials with specific properties, such as conductive polymers or photoactive materials.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.
Mechanism of Action
The mechanism of action of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs from the literature.
Structural and Functional Analogues
Table 1: Comparative Analysis of Ethyl [2-({[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate and Related Compounds
Key Comparison Points
Heterocyclic Core and Electronic Effects
- This contrasts with pyridinyl-substituted thiazoles (e.g., ), where nitrogen-rich aromatic systems may improve solubility but reduce metabolic stability .
- Triazole Derivatives : Triazoles () exhibit distinct hydrogen-bonding capabilities due to nitrogen-rich cores, which the target compound’s thiadiazole moiety partially mimics via its S–N bonds .
Substituent Effects on Bioactivity
- 4-Methoxyphenyl vs. In contrast, ’s trifluoromethyl group increases electronegativity and lipophilicity, a trait exploited in agrochemicals for membrane penetration .
- Benzylidene Groups : Antioxidant thiazoles () utilize conjugated benzylidene substituents to scavenge free radicals, suggesting that the target’s methoxyphenyl group could similarly stabilize reactive intermediates .
Research Findings and Data
- Antioxidant Activity : Thiazole derivatives with electron-rich substituents (e.g., benzylidene in ) exhibit IC50 values < 50 μM in DPPH assays, suggesting the target compound’s methoxyphenyl group warrants similar testing .
- Crystallographic Behavior : Triazole esters () form hydrogen-bonded networks, implying the target’s ethyl acetate group may influence crystal packing and solubility .
- Synthetic Yields : Coupling reactions for amide-linked thiazoles () achieve yields of 60–85%, providing a benchmark for the target’s hypothetical synthesis .
Biological Activity
Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes thiazole and thiadiazole moieties, which are known for their biological activity. The molecular formula is C14H14N4O3S2 with a molecular weight of 358.41 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. A study indicated that derivatives of thiadiazole and thiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound’s mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antioxidant Properties
Research has shown that compounds containing thiadiazole and thiazole rings possess antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Such properties are critical in preventing cellular damage in diseases like cancer and neurodegenerative disorders .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of ethyl thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
- Case Study on Anticancer Activity : In another investigation, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed an IC50 value of 25 µM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress and prevents cellular damage.
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H16N4O4S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23) |
InChI Key |
HNVWHQPZAKLHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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